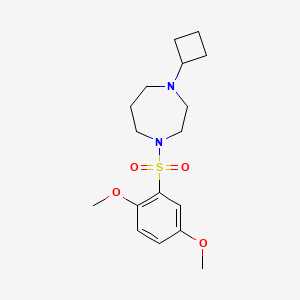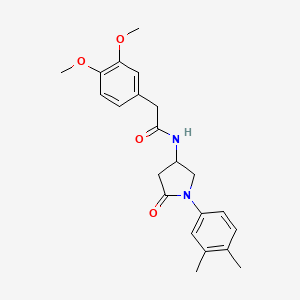![molecular formula C14H20ClN3O2 B2793530 N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide CAS No. 1252181-18-2](/img/structure/B2793530.png)
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is known for its ability to inhibit the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in gene regulation. In
Aplicaciones Científicas De Investigación
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the BET family of proteins. Additionally, this compound has been shown to reduce inflammation and improve autoimmune disease symptoms in animal models.
Mecanismo De Acción
N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide works by inhibiting the BET family of proteins, which play a crucial role in gene regulation. These proteins bind to acetylated histones and recruit other proteins to regulate gene expression. By inhibiting BET proteins, this compound can prevent the recruitment of these proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound has been shown to reduce inflammation and improve autoimmune disease symptoms by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide is its specificity towards the BET family of proteins, which makes it an attractive target for drug development. However, the compound has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, the compound can be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its effectiveness in vivo. Finally, there is a need for further research on the potential therapeutic applications of this compound in various diseases, including cancer and autoimmune disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific research studies. The compound has been shown to inhibit the BET family of proteins, leading to changes in gene expression and potential therapeutic applications in various diseases. While there are limitations to its effectiveness in vivo, the compound remains an attractive target for drug development and further research.
Métodos De Síntesis
The synthesis of N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis starts with the reaction of 2-chloro-4-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-4-pyridinecarbonyl chloride. This intermediate is then reacted with N-(propan-2-yl)acetamide and triethylamine to form this compound.
Propiedades
IUPAC Name |
N-[3-[acetyl(propan-2-yl)amino]propyl]-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10(2)18(11(3)19)8-4-6-17-14(20)12-5-7-16-13(15)9-12/h5,7,9-10H,4,6,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMZRYCFNXBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)C1=CC(=NC=C1)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)

![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)
![Tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2793460.png)


![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793465.png)
![2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one](/img/structure/B2793467.png)

